molecular formula C7H5BrClI B1445520 4-Bromo-2-(chloromethyl)-1-iodobenzene CAS No. 1261817-10-0

4-Bromo-2-(chloromethyl)-1-iodobenzene

Cat. No. B1445520
M. Wt: 331.37 g/mol
InChI Key: OVMPAVCSOVHNOB-UHFFFAOYSA-N
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Description

“4-Bromo-2-(chloromethyl)-1-iodobenzene” is a type of organic compound. It likely contains a benzene ring with bromo, chloromethyl, and iodine substituents .


Synthesis Analysis

While specific synthesis methods for “4-Bromo-2-(chloromethyl)-1-iodobenzene” were not found, similar compounds often involve electrophilic aromatic substitution reactions .


Molecular Structure Analysis

The molecular structure of “4-Bromo-2-(chloromethyl)-1-iodobenzene” likely involves a benzene ring with bromo, chloromethyl, and iodine substituents .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Bromo-2-(chloromethyl)-1-iodobenzene” are not specified in the search results .

Scientific Research Applications

Synthesis and Halogenation

  • 4-Bromo-2-(chloromethyl)-1-iodobenzene has been utilized in the synthesis of various organic compounds, particularly in reactions involving the formation of benzynes. Methods for the synthesis of derivatives, such as 1,2-dibromo-3-iodobenzene, 1,2-dibromo-4-iodobenzene, and 2,3-di-bromo-1,4-diiodobenzene, have been explored to facilitate these transformations (Diemer, Leroux, & Colobert, 2011).

Structural Analysis

  • The compound has been part of studies focusing on halogen bonding and its structural significance in aromatic compounds, such as 4-halotriaroylbenzenes, where interactions like C-X...O=C play a crucial role (Pigge, Vangala, & Swenson, 2006).

Catalysis and Chemical Transformations

  • It has been involved in catalytic processes, such as the CuI-catalyzed coupling with beta-keto esters, leading to the formation of 2,3-disubstituted benzofurans. This showcases its utility in domino transformations involving intermolecular C-C and intramolecular C-O bond formations (Lu, Wang, Zhang, & Ma, 2007).

Physical and Thermodynamic Properties

  • Research on its physical properties, such as vapor pressure and thermodynamic characteristics, has been conducted. These studies are vital for understanding its behavior under various conditions, which is crucial in designing and optimizing chemical processes involving this compound (Oonk, Linde, Huinink, & Blok, 1998).

Safety And Hazards

While specific safety and hazard information for “4-Bromo-2-(chloromethyl)-1-iodobenzene” was not found, similar compounds often require precautions such as avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

4-bromo-2-(chloromethyl)-1-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClI/c8-6-1-2-7(10)5(3-6)4-9/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVMPAVCSOVHNOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)CCl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-(chloromethyl)-1-iodobenzene

Synthesis routes and methods

Procedure details

To a solution of (5-bromo-2-iodophenyl)methanol (1.4 g, 4.5 mmol) in DCM (20 mL) was added SOCl2 (3.2 g, 26.9 mmol) at 0° C., and the reaction was stirred at rt overnight. The solution was concentrated, and the residue was purified silica gel chromatography (PE) to give 1.2 g (81%) of the title compound as a brown solid.
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
3.2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
81%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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